- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural ProductsJournal of the American Chemical Society, 2000, 122(37), 8890-8897,
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

90600-20-7 structure
상품 이름:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- 인치: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChIKey: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- 미소: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 215.11600
- 동위원소 질량: 215.116
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 6
- 복잡도: 255
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 75.6
- 표면전하: -1
- 소수점 매개변수 계산 참조값(XlogP): 2.3
실험적 성질
- 색과 성상: 사용할 수 없음
- 밀도: 1.1835 (rough estimate)
- 융해점: No data available
- 비등점: 334.3°C at 760 mmHg
- 플래시 포인트: 166.7±25.9 °C
- 굴절률: 1.4610 (estimate)
- PSA: 66.84000
- LogP: 1.49410
- 비선광도: 10.5 º (c=1, methanol)
- 용해성: 사용할 수 없음
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261; P271; P304+P340; P312; P403+P233; P405; P501
- 보안 지침: S24/25
- 저장 조건:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 세관 데이터
- 세관 번호:2924199090
- 세관 데이터:
?? ?? ??:
2924199090개요:
2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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?? ??, ?? ??,,,포장
요약:
2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0984368-25g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 25g |
$555 | 2023-09-03 | |
MedChemExpress | HY-W018050-500mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 500mg |
¥550 | 2024-04-16 | |
abcr | AB335084-10 g |
(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |
90600-20-7 | 95% | 10 g |
€415.60 | 2023-07-19 | |
Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 1g |
2568.0CNY | 2021-07-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 250mg |
¥136.0 | 2021-09-04 | ||
TRC | B600500-500mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500mg |
$ 92.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D583258-4.43g |
(S)-N-Boc-allylglycine |
90600-20-7 | 97% | 4.43g |
$315 | 2024-05-24 | |
Chemenu | CM100653-25g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 25g |
$299 | 2024-07-20 | |
MedChemExpress | HY-W018050-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 250mg |
¥400 | 2024-04-16 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
참조
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing MetathesisJournal of Organic Chemistry, 2005, 70(10), 3838-3844,
합성회로 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
참조
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
합성회로 4
반응 조건
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
참조
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin CChemBioChem, 2007, 8(1), 46-50,
합성회로 5
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
참조
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptidesTetrahedron, 2001, 57(30), 6567-6577,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
참조
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake MechanismsEnvironmental Science & Technology, 2017, 51(1), 98-107,
합성회로 7
반응 조건
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
참조
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugatesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 219-226,
합성회로 8
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
참조
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide LactamsJournal of Organic Chemistry, 2015, 80(10), 4904-4918,
합성회로 9
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
참조
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
합성회로 10
반응 조건
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
참조
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactionsOrganic & Biomolecular Chemistry, 2013, 11(40), 6994-7003,
합성회로 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)Organic Syntheses, 1999, 76, 57-76,
합성회로 12
반응 조건
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
참조
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
합성회로 13
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
참조
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- L-Allylglycine HCl
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Di-tert-butyl dicarbonate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 관련 문헌
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

순결:99%/99%/99%
재다:10g/25g/100g
가격 ($):168.0/418.0/1477.0